GSK591

Beschreibung

Eigenschaften

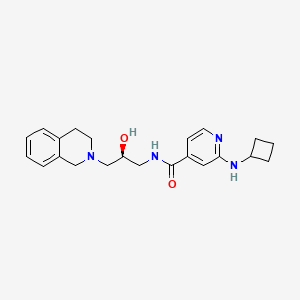

IUPAC Name |

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKYXZSXXXKKJU-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK591: A Potent and Selective PRMT5 Inhibitor for Epigenetic Research

An In-depth Technical Guide on the Discovery, Synthesis, and Application of GSK591

Abstract

GSK591 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a crucial epigenetic regulator, PRMT5 plays a significant role in various cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer. This technical guide provides a comprehensive overview of GSK591, including its discovery, detailed chemical synthesis, mechanism of action, and key biological data. Furthermore, it offers detailed protocols for relevant enzymatic assays and visualizes the associated signaling pathways and experimental workflows, serving as a valuable resource for researchers and professionals in drug discovery and development.

Discovery and Development

GSK591, also known as EPZ015866 or GSK3203591, was developed through the optimization of an initial high-throughput screening hit. It is an analog of the well-characterized PRMT5 inhibitor, EPZ015666. The development of GSK591 was a collaborative effort between Epizyme and GlaxoSmithKline, aimed at creating a chemical probe with improved potency and selectivity for studying the biological functions of PRMT5.

Quantitative Biological Data

GSK591 exhibits potent inhibition of the PRMT5/MEP50 complex and demonstrates cellular activity by inhibiting the methylation of PRMT5 substrates. The key quantitative data for GSK591 are summarized in the table below.

| Parameter | Value | Assay Conditions | Reference(s) |

| IC50 (PRMT5) | 4 nM | In vitro biochemical assay | [1] |

| IC50 (PRMT5/MEP50) | 11 nM | In vitro biochemical assay (Histone H4 methylation) | [2] |

| EC50 | 56 nM | Z-138 cells (SmD3 symmetric arginine methylation) | [2] |

| Cell Proliferation IC50 | 62 nM | Z-138 cells | [1] |

Chemical Synthesis of GSK591

The synthesis of GSK591 can be achieved through a multi-step process adapted from the synthesis of its analog, EPZ015666. The following is a detailed protocol for the synthesis of GSK591.

Experimental Protocol: Synthesis of GSK591

Step 1: Synthesis of (S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(tosyloxy)propan-2-ol

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (B50084) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), add (R)-glycidyl tosylate.

-

The reaction is stirred at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired tosylated intermediate.

Step 2: Synthesis of (S)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

-

The tosylated intermediate from Step 1 is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add a base, such as sodium hydroxide, to the solution.

-

Stir the reaction at room temperature for 2-4 hours to facilitate the epoxide ring formation.

-

Extract the product with an organic solvent like ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the epoxide intermediate.

Step 3: Synthesis of 2-(cyclobutylamino)picolinonitrile

-

In a sealed vessel, combine 2-chloropicolinonitrile and cyclobutylamine.

-

Add a suitable base, such as triethylamine, and a solvent like ethanol (B145695).

-

Heat the mixture at an elevated temperature (e.g., 100 °C) for 12-16 hours.

-

After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to obtain the picolinonitrile derivative.

Step 4: Synthesis of 2-(cyclobutylamino)picolinic acid

-

The picolinonitrile derivative from Step 3 is subjected to hydrolysis.

-

Dissolve the nitrile in a mixture of ethanol and water containing a strong base, such as sodium hydroxide.

-

Reflux the mixture for 4-6 hours.

-

After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield the picolinic acid.

Step 5: Synthesis of GSK591 (N-((S)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-2-(cyclobutylamino)picolinamide)

-

Dissolve the picolinic acid from Step 4 in a suitable aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as N,N-diisopropylethylamine (DIPEA).

-

Add the epoxide intermediate from Step 2 to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

The reaction mixture is then diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford the final product, GSK591.

Mechanism of Action and Signaling Pathway

GSK591 functions as a substrate-competitive inhibitor of PRMT5. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. It forms a complex with MEP50 (methylosome protein 50), which is essential for its catalytic activity. By inhibiting PRMT5, GSK591 prevents the symmetric dimethylation of key substrates, leading to downstream effects on gene expression and cellular processes.

One of the key pathways affected by PRMT5 inhibition is the Akt/GSK3β signaling pathway. Inhibition of PRMT5 has been shown to reduce the phosphorylation of Akt and GSK3β, which in turn affects the expression of downstream targets like cyclin D1 and cyclin E1, leading to cell cycle arrest and apoptosis in cancer cells.

References

GSK591: A Technical Guide to its Mechanism of Action as a PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK591 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a crucial epigenetic regulator, PRMT5 is implicated in a multitude of cellular processes, and its dysregulation is linked to various cancers. This technical guide provides an in-depth overview of the mechanism of action of GSK591, detailing its effects on key signaling pathways, summarizing quantitative data from biochemical and cellular assays, and outlining the experimental protocols used to elucidate its function. The guide is intended to be a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of PRMT5

GSK591 functions as a highly selective inhibitor of PRMT5, a type II protein arginine methyltransferase. PRMT5 is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a critical role in regulating gene expression, mRNA splicing, signal transduction, and DNA repair.[2] GSK591 exerts its inhibitory effect by competing with the substrate of the PRMT5/MEP50 complex.[3] The inhibition of PRMT5's methyltransferase activity by GSK591 leads to a global reduction in symmetric dimethylarginine (SDMA), which serves as a reliable biomarker for the inhibitor's on-target activity.[4]

Key Signaling Pathways Modulated by GSK591

The inhibition of PRMT5 by GSK591 triggers a cascade of downstream effects on several critical cellular signaling pathways. These alterations collectively contribute to the anti-proliferative and pro-apoptotic effects observed in cancer cells.

Downregulation of the AKT/GSK3β Signaling Pathway

GSK591 treatment has been shown to significantly suppress the AKT/GSK3β signaling pathway, a crucial regulator of cell survival and proliferation.[5] Mechanistically, PRMT5 can directly methylate and activate AKT.[4] By inhibiting PRMT5, GSK591 prevents this activation, leading to decreased phosphorylation of AKT at both Thr308 and Ser473.[4] This, in turn, reduces the phosphorylation of downstream targets of AKT, such as GSK3β, and subsequently downregulates the expression of cell cycle proteins like cyclin D1 and cyclin E1.[5][6] The net effect is the induction of cell cycle arrest and a reduction in cancer cell proliferation.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptglab.com [ptglab.com]

- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

GSK591: A Potent and Selective PRMT5 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes such as gene transcription, RNA splicing, and signal transduction. Overexpression of PRMT5 is implicated in the progression of numerous cancers. GSK591 (also known as EPZ015866 and GSK3203591) is a potent and highly selective small molecule inhibitor of PRMT5. This technical guide provides a comprehensive overview of GSK591, including its mechanism of action, biochemical and cellular activity, and its impact on key signaling pathways. Detailed experimental protocols for assays commonly used to evaluate GSK591 are provided to facilitate its use in preclinical research.

Introduction

Protein arginine methylation is a crucial post-translational modification that regulates the function of both histone and non-histone proteins. This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues.[1] Its activity is essential for various cellular functions, and its dysregulation is linked to the pathogenesis of several cancers, including lymphoma, lung cancer, and glioblastoma.[2][3]

GSK591 is a chemical probe developed to selectively inhibit the enzymatic activity of PRMT5.[1] Its high potency and selectivity make it an invaluable tool for investigating the biological roles of PRMT5 and for preclinical evaluation of PRMT5 inhibition as a therapeutic strategy.

Mechanism of Action

GSK591 is a potent and selective inhibitor of PRMT5.[1] It acts by binding to the S-adenosyl-L-methionine (SAM) binding pocket of PRMT5, thereby preventing the transfer of methyl groups from SAM to its protein substrates. This inhibition of PRMT5's methyltransferase activity leads to a global reduction in SDMA levels on histone and non-histone proteins.[4] The PRMT5/MEP50 complex is the primary target of GSK591, and the inhibition of this complex's activity is a key aspect of its mechanism.[1]

Biochemical and Cellular Activity

The potency and selectivity of GSK591 have been characterized in a variety of biochemical and cellular assays.

Quantitative Data

The following tables summarize the key quantitative data for GSK591's activity.

| Assay Type | Target | Substrate | IC50 | Reference |

| Biochemical Assay | PRMT5/MEP50 Complex | Histone H4 | 11 nM | [1] |

| Cell-free Assay | PRMT5 | N/A | 4 nM | |

| Table 1: Biochemical Activity of GSK591 |

| Cell Line | Assay Type | EC50 | Reference |

| Z-138 | Inhibition of symmetric arginine methylation of SmD3 | 56 nM | [1] |

| Table 2: Cellular Activity of GSK591 |

Selectivity Profile

GSK591 exhibits high selectivity for PRMT5 over other methyltransferases. In a panel of methyltransferases, GSK591 showed no significant inhibition at concentrations up to 50 µM.[1] This high degree of selectivity makes it a reliable tool for specifically probing the functions of PRMT5.

Signaling Pathways Modulated by GSK591

Inhibition of PRMT5 by GSK591 has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and immune response.

AKT/GSK3β Signaling Pathway

GSK591 treatment leads to a significant reduction in the phosphorylation of AKT at both Thr308 and Ser473, as well as the phosphorylation of its downstream target GSK3β at Ser9.[4] This indicates that PRMT5 activity is required for the activation of the AKT signaling pathway. The inhibition of this pathway contributes to the anti-proliferative effects of GSK591.

Caption: GSK591 inhibits PRMT5, leading to decreased AKT activation.

WNT/β-catenin Signaling Pathway

PRMT5 has been shown to promote WNT/β-catenin signaling. Inhibition of PRMT5 can lead to decreased expression of WNT/β-catenin target genes, such as CYCLIN D1 and c-MYC, thereby suppressing cancer cell proliferation.

Caption: GSK591 inhibits PRMT5, suppressing WNT/β-catenin signaling.

Regulation of PD-L1 Expression

PRMT5 inhibition by GSK591 has been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1, also known as CD274) in lung cancer cells.[5] This effect is mediated through the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) on the CD274 promoter.[5] This finding has important implications for combination therapies with immune checkpoint inhibitors.

Caption: GSK591 inhibits PRMT5, leading to increased PD-L1 expression.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the use of GSK591 in research.

Western Blot Analysis for Symmetric Dimethylarginine (SDMA)

This protocol describes the detection of global SDMA levels in cell lysates following treatment with GSK591.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% sodium dodecyl sulfate, 1% sodium deoxycholate, 5 mM EDTA) supplemented with protease inhibitor cocktail.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pan-symmetric dimethylarginine (e.g., from Cell Signaling Technology) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the SDMA signal to a loading control such as β-actin or GAPDH.

-

Caption: Workflow for Western Blot analysis of SDMA levels.

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of GSK591 on cell proliferation.[3]

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat cells with various concentrations of GSK591 or vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 4 days).[3]

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of GSK591.[5]

-

Cell Implantation:

-

Subcutaneously inject 1.5 x 10^6 LLC cells in 150 µL of a 1:1 mixture of PBS and Matrigel into the right flank of nude mice.[5]

-

-

Treatment:

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Endpoint:

-

At the end of the study (e.g., after 12 days of treatment), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).[5]

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general workflow for performing a ChIP assay to investigate the binding of H4R3me2s to a specific promoter region following GSK591 treatment.[5][6]

-

Cross-linking:

-

Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against H4R3me2s or a control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA.

-

-

Analysis:

-

Use the purified DNA for qPCR analysis with primers specific for the promoter region of interest (e.g., the CD274 promoter).[5]

-

Conclusion

GSK591 is a potent, selective, and cell-permeable inhibitor of PRMT5 that serves as an essential tool for dissecting the biological functions of this enzyme. Its ability to modulate key signaling pathways involved in cancer progression highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate the use of GSK591 in preclinical research and contribute to a deeper understanding of the therapeutic potential of PRMT5 inhibition.

References

- 1. GSK591 | Structural Genomics Consortium [thesgc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PRMT5 regulates epigenetic changes in suppressive Th1-like iTregs in response to IL-12 treatment [frontiersin.org]

GSK591: A Technical Guide to its Biochemical and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK591 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] This technical guide provides a comprehensive overview of the biochemical and cellular activity of GSK591, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Biochemical Activity

GSK591 is a highly potent inhibitor of the PRMT5/MEP50 complex. In biochemical assays, it has been shown to effectively block the methyltransferase activity of PRMT5, preventing the symmetric dimethylation of its substrates, such as histone H4.

Table 1: Biochemical Potency of GSK591

| Target Complex | Assay Type | Substrate | IC50 (nM) | Reference |

| PRMT5/MEP50 | Homogeneous Time-Resolved Fluorescence (HTRF) | Histone H4 | 11 | [1][2][3][5] |

| PRMT5 | Cell-free assay | - | 4 | [1][4] |

Cellular Activity

In a cellular context, GSK591 effectively inhibits the symmetric arginine methylation of PRMT5 substrates. This leads to a variety of downstream effects, including cell growth inhibition, induction of apoptosis, and cell cycle arrest in cancer cell lines.

Table 2: Cellular Potency and Activity of GSK591

| Cell Line | Assay Type | Target/Marker | EC50 (nM) | Effect | Reference |

| Z-138 | Inhibition of symmetric arginine methylation | SmD3 | 56 | - | [2][6] |

| Various | Selectivity profiling | Panel of methyltransferases | >50,000 | Highly selective for PRMT5 | [2][6] |

| A549, H1299 (Lung Cancer) | Cell Proliferation (CCK-8) | - | - | Repressed proliferation | [5] |

| A549, ASTC-a-1 (Lung Cancer) | Apoptosis | - | - | Promoted resveratrol-induced apoptosis | [7] |

| NCI-H929, U266 (Multiple Myeloma) | Pyroptosis | CASP1 | - | Activated CASP1-mediated cell pyroptosis at 5 µM | [8] |

| Neuroblastoma cell lines | Cell Viability (MTS) | - | Low nM | Decreased viability and triggered apoptosis | [9] |

| OCI-AML-20 (Leukemia) | Cell Proliferation | - | - | Decreased S-phase frequency and induced senescence | [10] |

| Glioma Stem-like Cells (GSCs) | Inhibition of SDMA expression | Symmetric Dimethylarginine (SDMA) | <1,500 | Total inhibition of SDMA expression | [11] |

Signaling Pathways and Mechanism of Action

GSK591 exerts its effects by inhibiting PRMT5, which in turn modulates various downstream signaling pathways. A key mechanism is the reduction of symmetric dimethylarginine (sDMA) marks on histone and non-histone proteins. This can lead to alterations in gene expression, including the downregulation of cell cycle promoters like Cyclin D1 and E1, and the modulation of signaling pathways such as the AKT/GSK3β axis.

Caption: Mechanism of action of GSK591.

Experimental Protocols

Biochemical PRMT5 HTRF Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of GSK591 against the PRMT5/MEP50 complex.

Materials:

-

PRMT5/MEP50 enzyme complex

-

Biotinylated histone H4 peptide substrate

-

S-adenosylmethionine (SAM)

-

Europium cryptate-labeled anti-methyl-histone antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

GSK591 compound

-

384-well low-volume microtiter plates

Procedure:

-

Prepare serial dilutions of GSK591 in DMSO and then dilute in assay buffer.

-

Add the PRMT5/MEP50 enzyme, biotinylated histone H4 peptide substrate, and GSK591 to the wells of a 384-well plate.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

Add the detection reagents: Europium cryptate-labeled antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature.

-

Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the PRMT5 HTRF assay.

Cellular Symmetric Dimethylarginine (sDMA) Western Blot

This protocol details the detection of changes in global symmetric dimethylarginine levels in cells treated with GSK591.

Materials:

-

Cell culture reagents

-

GSK591 compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against symmetric dimethylarginine (sDMA)

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of GSK591 for a specified duration (e.g., 48-72 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using ECL reagent and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA)

This protocol is for assessing the target engagement of GSK591 with PRMT5 in intact cells.

Materials:

-

Cell culture reagents

-

GSK591 compound

-

PBS with protease inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Lysis buffer

-

Western blot reagents (as described above)

Procedure:

-

Culture and treat cells with GSK591 or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the soluble fractions by Western blot for PRMT5 protein levels.

-

A shift in the melting curve to a higher temperature in the presence of GSK591 indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cell Viability Assay (e.g., CCK-8 or MTS)

This protocol describes a colorimetric assay to measure the effect of GSK591 on cell proliferation and viability.

Materials:

-

Cell culture reagents

-

GSK591 compound

-

96-well plates

-

CCK-8 or MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of GSK591.

-

Incubate for a specified period (e.g., 72 hours).

-

Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by GSK591.

Materials:

-

Cell culture reagents

-

GSK591 compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Treat cells with GSK591 for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

GSK591 is a valuable chemical probe for studying the biological functions of PRMT5. Its high potency and selectivity make it an excellent tool for elucidating the role of arginine methylation in health and disease. The data and protocols provided in this guide offer a solid foundation for researchers to investigate the biochemical and cellular effects of GSK591 and to explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GSK591 | Structural Genomics Consortium [thesgc.org]

- 7. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Inhibition of Symmetric Dimethylarginine (SDMA) by GSK591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK591, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The primary function of PRMT5 is the symmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to the formation of symmetric dimethylarginine (SDMA). Overexpression and dysregulation of PRMT5 have been implicated in various diseases, including cancer, making it a significant therapeutic target.[1][2] GSK591 serves as a critical chemical probe for elucidating the biological roles of PRMT5 and the downstream effects of SDMA inhibition.

Core Mechanism of Action

GSK591, also known as EPZ015866 or GSK3203591, is a small molecule inhibitor that targets the enzymatic activity of PRMT5.[1][3][4] PRMT5 is the primary enzyme responsible for catalyzing the formation of SDMA on substrate proteins.[2][5] It typically functions as part of a complex with a binding partner, such as MEP50 (methylosome protein 50), which is essential for its methyltransferase activity.[1] GSK591 potently and selectively inhibits the PRMT5/MEP50 complex, thereby blocking the transfer of methyl groups to arginine residues and reducing the overall levels of cellular SDMA.[1][3]

References

GSK591: A Technical Guide to its Impact on Histone H4R3 Methylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK591, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It details the mechanism of action, quantitative effects on histone H4 arginine 3 (H4R3) methylation, experimental protocols for its study, and its influence on key cellular signaling pathways.

Introduction: GSK591 and the Epigenetic Landscape

GSK591 (also known as EPZ015866 or GSK3203591) is a crucial chemical probe for interrogating the biological functions of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues (SDMA) on both histone and non-histone proteins.[2] A key substrate of PRMT5 is histone H4, which it symmetrically dimethylates at arginine 3 (H4R3me2s).[3] This epigenetic mark is predominantly associated with transcriptional repression.[4][5] By inhibiting PRMT5, GSK591 serves as a powerful tool to reverse this repressive mark, leading to changes in gene expression and downstream cellular phenotypes. Its high potency and selectivity make it an invaluable asset for research in oncology, immunology, and developmental biology.

Core Mechanism of Action

GSK591 functions by targeting the PRMT5/MEP50 complex. MEP50 (methylosome protein 50) is a WD40-repeat protein that is essential for PRMT5's methyltransferase activity.[1][2] GSK591 acts as an S-adenosylmethionine (SAM)-uncompetitive inhibitor, binding to the substrate-binding pocket of PRMT5. This inhibition prevents the transfer of methyl groups from SAM to arginine residues on target substrates, including histone H4. The direct consequence is a significant, dose-dependent reduction in the levels of symmetric dimethylarginine marks, most notably H4R3me2s.[6][7]

References

- 1. GSK591 | Structural Genomics Consortium [thesgc.org]

- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. researchgate.net [researchgate.net]

- 4. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The function of histone methylation and acetylation regulators in GBM pathophysiology [frontiersin.org]

- 6. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Systematic Analysis of the Impact of R-Methylation on RBPs-RNA Interactions: A Proteomic Approach [frontiersin.org]

The Role of GSK591 in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK591 is a potent and highly selective chemical probe that acts as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] Its primary role in gene regulation stems from its ability to modulate the epigenetic landscape and post-transcriptional processing of RNA. By inhibiting the catalytic activity of PRMT5, GSK591 prevents the symmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to significant alterations in gene expression and cellular processes. This technical guide provides an in-depth overview of the mechanism of action of GSK591, its impact on signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action

GSK591 functions as a substrate-competitive inhibitor of the PRMT5/MEP50 complex.[1][5] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.[1][6] The PRMT5/MEP50 complex is crucial for this catalytic activity.[1] By binding to PRMT5, GSK591 blocks the methylation of key substrates, most notably Histone H4 at arginine 3 (H4R3).[1][4] This inhibition of H4R3 symmetric dimethylation (H4R3me2s) alters the chromatin state and directly impacts gene transcription.[7][8]

The functional consequences of PRMT5 inhibition by GSK591 are context-dependent, leading to both upregulation and downregulation of gene expression.[7] For instance, PRMT5-mediated H4R3me2s is often associated with transcriptional repression.[7][8] Therefore, treatment with GSK591 can lead to the reactivation of silenced genes.[7][9] Conversely, PRMT5 is also involved in transcriptional activation, and its inhibition can lead to the downregulation of genes critical for cell proliferation and survival, such as MYC and E2F1.[10][11]

Signaling Pathways Modulated by GSK591

GSK591-mediated inhibition of PRMT5 has been shown to impact several critical signaling pathways implicated in cancer and other diseases:

-

AKT Signaling Pathway: GSK591 treatment has been demonstrated to suppress the AKT signaling pathway.[10][12] This occurs through the direct interaction of PRMT5 with AKT, leading to its methylation and activation.[10][12] Inhibition of PRMT5 by GSK591 prevents AKT methylation, resulting in decreased phosphorylation of AKT and its downstream targets like GSK3β, which in turn can lead to reduced cell proliferation.[10][12]

-

TGFβ Pathway: The PRMT5-MEP50 complex is a crucial intermediary in the Transforming Growth Factor-beta (TGFβ) signaling pathway, which is involved in cellular processes like invasion and metastasis.[13] PRMT5-mediated histone methylation is essential for the transcriptional response to TGFβ.[13]

-

PD-L1 Expression: Inhibition of PRMT5 by GSK591 has been observed to increase the expression of Programmed Death-Ligand 1 (PD-L1, also known as CD274).[8] Mechanistically, PRMT5 can deposit repressive H4R3me2s marks on the CD274 promoter, and its inhibition by GSK591 can alleviate this repression, leading to increased PD-L1 expression.[8] This has implications for immuno-oncology, suggesting potential combination therapies.

-

RNA Splicing Machinery: Beyond histone modification, PRMT5 methylates components of the spliceosome.[5][7][14] Inhibition of PRMT5 with GSK591 can lead to widespread disruption of pre-mRNA splicing, affecting the production of functional proteins and contributing to its anti-cancer effects.[5][7][14]

Quantitative Data

The potency and cellular effects of GSK591 have been quantified in various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 4 nM | PRMT5 (in vitro) | [2][4] |

| IC50 | 11 nM | PRMT5/MEP50 complex (methylating Histone H4) | [1][3][4] |

| EC50 | 56 nM | Inhibition of symmetric arginine methylation of SmD3 in Z-138 cells | [1][3][4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15][16][17] EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is used to determine the effect of GSK591 on cell growth and to calculate the GI50 (concentration for 50% of maximal inhibition of proliferation).

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density appropriate for the cell line's doubling time to ensure logarithmic growth during the assay.

-

Inhibitor Treatment: The following day, treat the cells with a range of concentrations of GSK591. Include a vehicle control (e.g., DMSO).[18]

-

Incubation: Incubate the plates for a period of 3 to 6 days, depending on the cell line's doubling time.[18]

-

Cell Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® which measures ATP levels, an indicator of metabolically active cells.[18]

-

Data Analysis: Measure luminescence using a plate reader. Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.[18]

Western Blot Analysis for Protein Expression and Modification

This protocol assesses the effect of GSK591 on the expression levels of target proteins and the status of symmetric dimethylarginine (SDMA) marks.

Methodology:

-

Cell Treatment: Treat cells with desired concentrations of GSK591 for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PRMT5, SDMA, p-AKT, total AKT, Cyclin D1, cleaved PARP). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Gene Expression Analysis by qRT-PCR

This protocol measures changes in the mRNA levels of target genes following GSK591 treatment.

Methodology:

-

Cell Treatment and RNA Isolation: a. Treat cells with GSK591 for a shorter duration than for protein studies, as transcript changes can be rapid (e.g., 4, 8, or 24 hours).[19] b. Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.[19]

-

cDNA Synthesis: a. Assess RNA quality and quantity using a spectrophotometer.[19] b. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[19]

-

Quantitative PCR: a. Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., MYC, CD274, CASP1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. b. Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to determine the effect of GSK591 on the enrichment of H4R3me2s at specific gene promoters.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with GSK591 or vehicle control. Cross-link proteins to DNA with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H4R3me2s or a control IgG overnight. Precipitate the antibody-protein-DNA complexes with protein A/G beads.

-

Wash and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers designed for the promoter regions of target genes. Analyze the enrichment relative to the input and IgG control.

Visualizations

Caption: Mechanism of action of GSK591 in gene regulation.

Caption: Inhibition of the AKT signaling pathway by GSK591.

Caption: Workflow for analyzing gene expression changes.

Conclusion

GSK591 is a valuable tool for studying the role of PRMT5 in gene regulation. Its high potency and selectivity allow for the precise dissection of PRMT5-mediated pathways. The inhibition of PRMT5 by GSK591 leads to a complex array of downstream effects, including altered histone methylation, modulation of key signaling pathways such as AKT, and disruption of RNA splicing. These effects culminate in significant changes in gene expression, impacting cellular processes like proliferation, survival, and immune response. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted role of GSK591 in their specific model systems. Further research into the therapeutic potential of PRMT5 inhibition with compounds like GSK591 is warranted, particularly in the context of oncology and other diseases characterized by epigenetic dysregulation.

References

- 1. GSK591 | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK591 | Histone Methyltransferase | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PRMT5-regulated splicing of DNA repair genes drives chemoresistance in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PRMT5 inhibition disrupts splicing and stemness in... - BV FAPESP [bv.fapesp.br]

- 15. researchgate.net [researchgate.net]

- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 17. Methods of estimation of IC50 and SC50 parameters for indirect response models from single dose data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

GSK591: A Potent Modulator of Cancer Cell Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK591, also known as EPZ015866, is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA repair.[3][4] Upregulation of PRMT5 has been observed in a wide range of solid and hematological malignancies, including lung cancer, breast cancer, glioblastoma, colorectal cancer, and lymphoma, often correlating with poor prognosis.[3][4][5] This has positioned PRMT5 as a compelling therapeutic target in oncology. GSK591 serves as a critical chemical probe for elucidating the intricate roles of PRMT5 in cancer biology and for exploring its therapeutic potential. This guide provides a comprehensive overview of GSK591's mechanism of action, its impact on key cancer cell signaling pathways, and detailed experimental protocols for its investigation.

Mechanism of Action

GSK591 exerts its biological effects by directly inhibiting the enzymatic activity of the PRMT5/MEP50 complex.[6] This inhibition prevents the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on substrate proteins. A primary consequence of PRMT5 inhibition is the reduction of symmetric dimethylarginine (SDMA) marks, such as the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), which is a repressive histone mark.[3][7] By modulating the methylation status of key proteins, GSK591 can alter gene expression programs that are critical for cancer cell proliferation, survival, and metastasis.

Impact on Cancer Cell Signaling Pathways

GSK591 has been shown to perturb multiple signaling pathways that are fundamental to cancer progression. These include pathways governing cell cycle, apoptosis, and immune response.

The AKT/GSK3β Signaling Pathway

A significant body of evidence points to the regulation of the AKT/GSK3β signaling pathway by PRMT5. Inhibition of PRMT5 by GSK591 has been shown to downregulate the phosphorylation of AKT, a central kinase that promotes cell survival and proliferation.[5][8] The decreased activity of AKT, in turn, affects its downstream targets, including Glycogen Synthase Kinase 3 Beta (GSK3β) and the cell cycle regulators Cyclin D1 and Cyclin E1.[5][7] This cascade of events ultimately leads to cell cycle arrest and a reduction in cancer cell proliferation.[5][9] In some contexts, PRMT5 can directly interact with and regulate AKT activity.[5]

Regulation of PD-L1 Expression and Immune Response

Recent studies have unveiled a connection between PRMT5 inhibition and the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Treatment with GSK591 has been observed to increase the expression of PD-L1 (also known as CD274) in lung cancer cells, both at the mRNA and protein levels.[3] The proposed mechanism involves the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) by PRMT5 at the CD274 promoter, which acts as a repressive mark. Inhibition of PRMT5 by GSK591 leads to a decrease in H4R3me2s at the promoter, thereby de-repressing CD274 transcription.[3] This finding has significant implications for combination therapies, suggesting that PRMT5 inhibitors could potentially enhance the efficacy of anti-PD-L1 immunotherapies.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency of GSK591 across various cancer cell lines.

Table 1: IC50 Values of GSK591 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| Z-138 | Mantle Cell Lymphoma | 56 | Not Specified | [2][6] |

| NCI-H460 | Lung Cancer | ~250 (effective conc.) | 4 days | [3] |

| HCC827 | Lung Cancer | ~250 (effective conc.) | 4 days | [3] |

| A549 | Lung Cancer | Not Specified | 4 days | [5] |

| H1299 | Lung Cancer | Not Specified | 4 days | [5] |

| GSC Lines (sensitive) | Glioblastoma | < 1500 | Not Specified | [10][11] |

| NCI-H929 | Multiple Myeloma | ~5000 (effective conc.) | Not Specified | [7] |

| U266 | Multiple Myeloma | ~5000 (effective conc.) | Not Specified | [7] |

Table 2: Biochemical Potency of GSK591

| Target | Substrate | IC50 (nM) | Reference |

| PRMT5/MEP50 | Histone H4 | 11 | [2][6] |

| PRMT5 | Cell-free assay | 4 | [1][2] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GSK591's effects. The following are protocols for key experiments cited in the literature.

Cell Viability Assay (MTT/MTS/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

GSK591 (dissolved in DMSO)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[3]

-

Prepare serial dilutions of GSK591 in culture medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).

-

Remove the old medium and add 100 µL of the medium containing different concentrations of GSK591 or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for the desired period (e.g., 4 days).[3][5]

-

Add 10-20 µL of MTT, MTS, or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[3][12]

-

If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

-

Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).[3][12]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[13]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression or post-translational modifications.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-AKT, anti-PD-L1, anti-β-actin)[3][13]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.[14]

-

If necessary, strip the membrane and re-probe with another antibody (e.g., a loading control like β-actin).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction between proteins and DNA in vivo, for example, to determine the binding of a histone mark to a specific gene promoter.

Materials:

-

Treated and untreated cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and sonication buffers

-

Antibody for immunoprecipitation (e.g., anti-H4R3me2s)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and reverse cross-linking solution

-

DNA purification kit

-

Primers for qPCR targeting the region of interest (e.g., the CD274 promoter)

-

qPCR reagents and instrument

Protocol:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitate the protein-DNA complexes using a specific antibody (e.g., anti-H4R3me2s) and protein A/G beads.[3]

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Perform qPCR using primers specific to the target DNA region to quantify the amount of precipitated DNA.[3]

-

Results are often expressed as a percentage of the input DNA.

Conclusion

GSK591 is an invaluable tool for probing the multifaceted roles of PRMT5 in cancer. Its ability to modulate key signaling pathways, such as the AKT/GSK3β and PD-L1 expression pathways, underscores the therapeutic potential of PRMT5 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further unraveling the complexities of PRMT5-mediated signaling in cancer and advancing the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. GSK591 | Structural Genomics Consortium [thesgc.org]

- 7. researchgate.net [researchgate.net]

- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein arginine methyltransferase 5 as a novel therapeutic target in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physiology.elte.hu [physiology.elte.hu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

GSK591: A Technical Guide to a Potent PRMT5 Inhibitor in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK591 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a key epigenetic regulator, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, cell cycle progression, and apoptosis. Dysregulation of PRMT5 activity has been implicated in various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of GSK591, including its mechanism of action, its role in epigenetic regulation, and its effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of epigenetics and cancer biology.

Introduction to GSK591

GSK591, also known as EPZ015866, is a chemical probe that potently and selectively inhibits the enzymatic activity of PRMT5.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.[1][3] It forms a complex with MEP50 (methylosome protein 50), which is essential for its methyltransferase activity.[1] The PRMT5/MEP50 complex plays a critical role in various cellular processes, and its overexpression is observed in a range of cancers, including lymphoma, glioblastoma, and lung cancer.[3][4] GSK591 serves as a valuable tool for elucidating the biological functions of PRMT5 and for exploring its therapeutic potential as a cancer target.

Chemical Properties of GSK591

| Property | Value | Reference |

| CAS Number | 1616391-87-7 | [5] |

| Molecular Formula | C22H28N4O2 | [6] |

| Molecular Weight | 380.48 g/mol | [6] |

| SMILES | O--INVALID-LINK--CNC(C3=CC=NC(NC4CCC4)=C3)=O | [1] |

| InChI | InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | [1] |

Mechanism of Action and Role in Epigenetic Regulation

GSK591 functions as a substrate-competitive inhibitor of the PRMT5/MEP50 complex.[7] By binding to the active site, it prevents the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on substrate proteins. The primary epigenetic role of PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[8][9] These modifications are generally associated with transcriptional repression.[8][9]

The PRMT5-mediated H4R3me2s mark can recruit DNMT3A, a DNA methyltransferase, leading to subsequent DNA methylation and gene silencing.[10] This provides a direct link between histone and DNA methylation in regulating gene expression.[10] However, the role of PRMT5 in transcription is complex, as its inhibition has been shown to lead to both up- and downregulation of different genes, suggesting it can also act as a transcriptional activator.[9] One mechanism for this is the antagonism of Polycomb Repressive Complex 2 (PRC2)-mediated H3K27 trimethylation, a repressive mark.[9][11]

Quantitative Data on GSK591 Activity

The potency of GSK591 has been evaluated in various in vitro and cellular assays. The following tables summarize key quantitative data.

In Vitro Inhibition Data

| Target | Assay Type | Value | Reference |

| PRMT5/MEP50 complex | Biochemical IC50 (methylating histone H4) | 11 nM | [1] |

| PRMT5 | Biochemical IC50 | 4 nM | [2][6] |

Cellular Activity Data

| Cell Line | Cancer Type | Assay Type | Value | Reference |

| Z-138 | Mantle Cell Lymphoma | EC50 (inhibition of SmD3 methylation) | 56 nM | [1] |

| Z-138 | Mantle Cell Lymphoma | IC50 (proliferation) | 62 nM | [6] |

| G561, G411, G583 | Glioblastoma Stem Cells | EC50 (proliferation) | 0.1 - 1 µM | [7] |

| Pediatric GSCs (G477, G626, G752) | Glioblastoma Stem Cells | EC50 (proliferation) | low µM range | [7] |

| Glioma Stem Cell lines (4 out of 31) | Glioblastoma | Inhibition of SDMA expression | < 1.5 µM | [3][12] |

| CHLA20, NGP, SK-N-BE(2) | Neuroblastoma | IC50 (viability) | low nM range | [13] |

Key Signaling Pathways Modulated by GSK591

Inhibition of PRMT5 by GSK591 has been shown to impact several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. A prominent pathway affected is the PI3K/AKT signaling cascade.

GSK591 and the AKT Signaling Pathway

Studies have demonstrated that PRMT5 can directly methylate and activate AKT, a key kinase that promotes cell survival and proliferation.[13] Treatment with GSK591 leads to a dose-dependent decrease in the phosphorylation of AKT at both Thr308 and Ser473, leading to its inactivation.[13][14] This subsequently affects downstream targets of AKT, such as GSK3β, and cyclins D1 and E1, resulting in cell cycle arrest and apoptosis.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature involving GSK591.

Cell Viability Assay

This protocol is used to assess the effect of GSK591 on the proliferation of cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of GSK591 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 4 days).[15]

-

Assay: Use a commercial cell viability reagent (e.g., CCK-8 or CellTiter-Glo®) according to the manufacturer's instructions.[15][18]

-

Data Analysis: Measure absorbance or luminescence using a plate reader.[17][18] Calculate the percentage of viable cells relative to the vehicle control and plot the data to determine the IC50 or EC50 value.[13]

Western Blot for Histone Methylation

This protocol is for detecting changes in histone methylation marks following GSK591 treatment.

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of GSK591 for a specified time (e.g., 4 days).[19] Lyse the cells and extract histones, for example, by acid extraction.[20][21]

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

Gel Electrophoresis: Separate 0.5 µg of histone extract per lane on a 10% Bis-Tris gel.[20]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H4R3me2s) overnight at 4°C.[20][21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: Visualize the protein bands using an ECL detection reagent.[21]

References

- 1. GSK591 | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. GSK591 | 1616391-87-7 [m.chemicalbook.com]

- 6. GSK591 (EPZ015866) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]

- 7. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histone western blot protocol | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

Understanding PRMT5 Inhibition: A Technical Guide to the Function and Modulation of PRMT5 by GSK591

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of the core functions of PRMT5, its role in cellular signaling, and the mechanism by which GSK591, a potent and selective small molecule inhibitor, modulates its activity. This document details experimental protocols for studying PRMT5 and includes quantitative data on the efficacy of GSK591. Furthermore, it provides visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates.[1][2] This post-translational modification is a crucial regulatory mechanism for numerous cellular processes. PRMT5 is predominantly found in a complex with Methylosome Protein 50 (MEP50), which is essential for its enzymatic activity.[2]

The functions of PRMT5 are diverse and context-dependent, influencing:

-

Gene Transcription: By symmetrically dimethylating histone tails, such as H4R3, H3R8, and H2AR3, PRMT5 can modulate chromatin structure, leading to either transcriptional repression or activation of target genes.[1]

-

RNA Splicing: PRMT5 methylates components of the spliceosome machinery, including Sm proteins, which is critical for the proper assembly and function of the spliceosome and the fidelity of pre-mRNA splicing.[1]

-

Signal Transduction: PRMT5 can directly methylate and regulate the activity of key signaling proteins, thereby influencing major pathways involved in cell proliferation, survival, and differentiation.[3]

-

DNA Damage Response: PRMT5 plays a role in the DNA damage response by methylating proteins involved in DNA repair pathways.[3]

-

Cell Cycle Control: Through the regulation of cyclins and cyclin-dependent kinases, PRMT5 is involved in cell cycle progression.[4]

Given its central role in these fundamental cellular processes, the dysregulation of PRMT5 activity is implicated in various diseases, most notably cancer, where its overexpression is often correlated with poor prognosis.[2]

GSK591: A Potent and Selective PRMT5 Inhibitor

GSK591 (also known as EPZ015866) is a chemical probe that acts as a potent and highly selective inhibitor of PRMT5.[2][5] It functions by competing with the S-adenosylmethionine (SAM) cofactor binding site in the PRMT5 catalytic domain, thereby preventing the transfer of methyl groups to its substrates. The inhibition of PRMT5 by GSK591 leads to a global reduction in sDMA levels, which in turn affects the downstream cellular processes regulated by PRMT5.[6]

Quantitative Data: Efficacy of GSK591

The potency of GSK591 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

| Assay Type | Target Complex | Substrate | IC50 (nM) | Reference |

| Biochemical In Vitro | PRMT5/MEP50 | Histone H4 | 11 | [2] |

| Biochemical In Vitro | PRMT5 | - | 4 | [5] |

Table 1: Biochemical Potency of GSK591. This table shows the 50% inhibitory concentration (IC50) of GSK591 against PRMT5 in cell-free enzymatic assays.

| Cell Line | Assay | EC50 (nM) | Reference |

| Z-138 | Symmetric Arginine Methylation of SmD3 | 56 | [2] |

Table 2: Cellular Potency of GSK591. This table shows the 50% effective concentration (EC50) of GSK591 in a cell-based assay measuring the inhibition of a known PRMT5 substrate.

Signaling Pathways Modulated by PRMT5

PRMT5 is a key node in several critical signaling pathways that are often dysregulated in cancer. GSK591, by inhibiting PRMT5, can effectively modulate these pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of PRMT5 function and its inhibition by GSK591.

Biochemical PRMT5 Enzymatic Assay (In Vitro)

This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of compounds like GSK591 in a cell-free system.[7]

Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, typically a histone H4 peptide. The resulting methylated substrate is then detected.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosylmethionine (SAM)

-

GSK591 or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)

-

Detection reagent (e.g., antibody specific for symmetrically dimethylated H4R3)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of GSK591.

-

In a microplate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the various concentrations of GSK591.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add the detection reagent and incubate as per the manufacturer's instructions.

-

Measure the signal using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PRMT5 activity by 50%.

Cellular Assay for PRMT5 Activity (Western Blot for sDMA)

This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 activity.[6][8]

Principle: Cells are treated with the PRMT5 inhibitor, and the total cellular sDMA levels are assessed by Western blotting using an antibody specific for the sDMA modification.

Materials:

-

Cancer cell line of interest (e.g., MCF7, A549)

-

Cell culture medium and supplements

-

GSK591

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibody against sDMA and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of GSK591 for a specified period (e.g., 48-72 hours).

-

Lyse the cells using RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the reduction in sDMA levels.

Cell Viability Assay

This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.[9][10][11]

Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Cell culture medium and supplements

-

GSK591

-

Cell viability reagent (e.g., CCK-8, MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with a range of concentrations of GSK591.

-

Incubate for a specified period (e.g., 4 days).[11]

-

Add the cell viability reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the EC50 or IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

Co-Immunoprecipitation (Co-IP) for PRMT5 Interaction

This protocol is used to study the interaction of PRMT5 with its binding partners, such as MEP50, and how this interaction might be affected by inhibitors.[12][13]

Principle: An antibody specific to PRMT5 is used to pull it down from a cell lysate. If PRMT5 is interacting with another protein, that protein will also be pulled down and can be detected by Western blotting.

Materials:

-

Cell line expressing the proteins of interest

-

GSK591 or other treatments

-

Gentle lysis buffer (e.g., non-denaturing)

-

Antibody against PRMT5 for immunoprecipitation

-

Antibodies against the potential interacting protein and PRMT5 for Western blotting

-

Protein A/G magnetic beads

-

Wash buffer

Procedure:

-

Treat cells as required and lyse them using a gentle lysis buffer.

-

Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the lysate with the anti-PRMT5 antibody.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against the potential interacting protein and PRMT5.

Experimental and Logical Workflows

The following diagrams illustrate common experimental and logical workflows in the study of PRMT5 and its inhibitors.

Conclusion

PRMT5 is a multifaceted enzyme with critical roles in maintaining cellular homeostasis, and its dysregulation is a hallmark of various cancers. GSK591 provides a powerful tool for researchers to probe the functions of PRMT5 and to explore its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into the complex biology of PRMT5 and the development of novel therapeutic strategies targeting this key enzyme. The provided methodologies and visualizations are intended to aid in the design and interpretation of experiments aimed at understanding and targeting PRMT5-driven pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. GSK591 | Structural Genomics Consortium [thesgc.org]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]